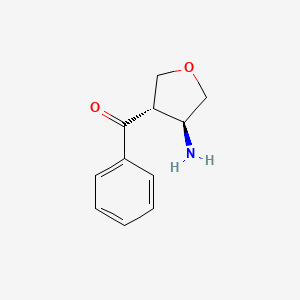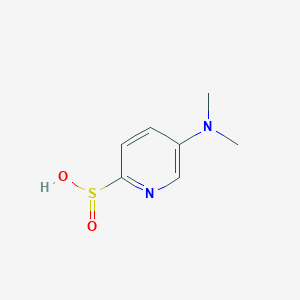
5-(Dimethylamino)pyridine-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)pyridine-2-sulfinic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethylamino group at the 5-position and a sulfinic acid group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)pyridine-2-sulfinic acid typically involves the introduction of the dimethylamino group and the sulfinic acid group onto the pyridine ring. One common method involves the reaction of 5-(dimethylamino)pyridine with sulfur dioxide and an oxidizing agent to form the sulfinic acid derivative. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)pyridine-2-sulfinic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild to moderate conditions.
Substitution: Nucleophiles such as halides or amines can react with the dimethylamino group under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-(Dimethylamino)pyridine-2-sulfonic acid.
Reduction: Formation of 5-(Dimethylamino)pyridine-2-thiol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Dimethylamino)pyridine-2-sulfinic acid has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and substitution reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)pyridine-2-sulfinic acid involves its interaction with molecular targets and pathways in biological systems. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. Additionally, the dimethylamino group can enhance the compound’s lipophilicity, facilitating its interaction with cellular membranes and proteins. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to modulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)pyridine-2-sulfonic acid: Similar in structure but with a sulfonic acid group instead of a sulfinic acid group.
5-(Dimethylamino)pyridine-2-thiol: Similar in structure but with a thiol group instead of a sulfinic acid group.
5-(Dimethylamino)pyridine: Lacks the sulfinic acid group but retains the dimethylamino group.
Uniqueness
5-(Dimethylamino)pyridine-2-sulfinic acid is unique due to the presence of both the dimethylamino and sulfinic acid groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications. The sulfinic acid group provides nucleophilic character, while the dimethylamino group enhances lipophilicity and potential biological activity.
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
5-(dimethylamino)pyridine-2-sulfinic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-9(2)6-3-4-7(8-5-6)12(10)11/h3-5H,1-2H3,(H,10,11) |
InChI Key |
RHCNBESJHWTILA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


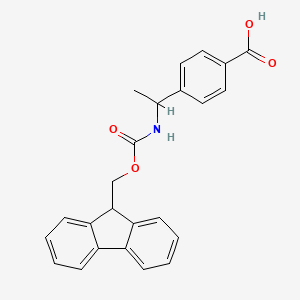
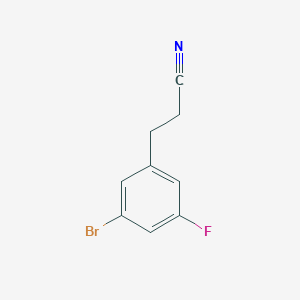

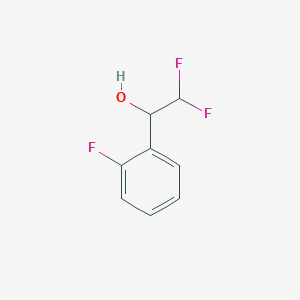
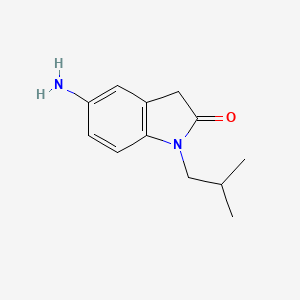
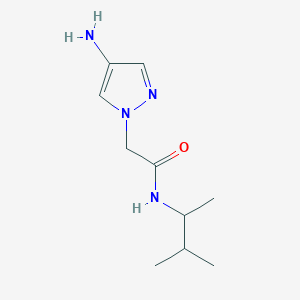
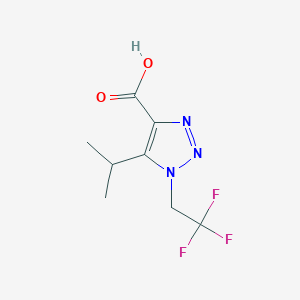
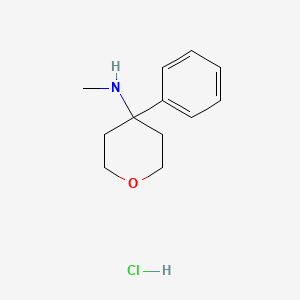
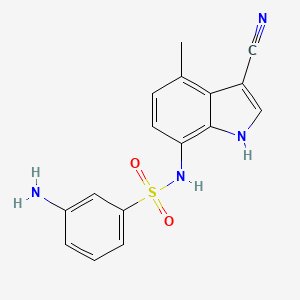
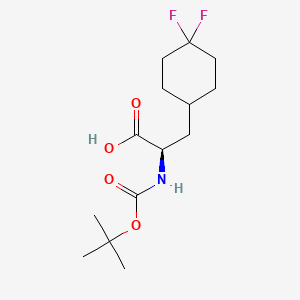
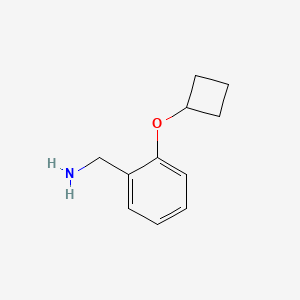
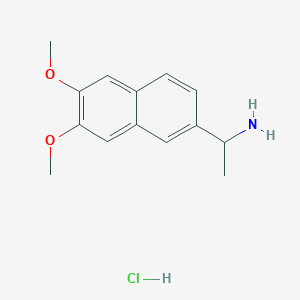
![tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13623947.png)
